(5-Cyclopropylisoxazol-3-yl)(isoindolin-2-yl)methanone (5-Cyclopropylisoxazol-3-yl)(isoindolin-2-yl)methanone
Brand Name: Vulcanchem
CAS No.: 2034461-40-8
VCID: VC6230090
InChI: InChI=1S/C15H14N2O2/c18-15(13-7-14(19-16-13)10-5-6-10)17-8-11-3-1-2-4-12(11)9-17/h1-4,7,10H,5-6,8-9H2
SMILES: C1CC1C2=CC(=NO2)C(=O)N3CC4=CC=CC=C4C3
Molecular Formula: C15H14N2O2
Molecular Weight: 254.289

(5-Cyclopropylisoxazol-3-yl)(isoindolin-2-yl)methanone

CAS No.: 2034461-40-8

Cat. No.: VC6230090

Molecular Formula: C15H14N2O2

Molecular Weight: 254.289

* For research use only. Not for human or veterinary use.

(5-Cyclopropylisoxazol-3-yl)(isoindolin-2-yl)methanone - 2034461-40-8

Specification

CAS No. 2034461-40-8
Molecular Formula C15H14N2O2
Molecular Weight 254.289
IUPAC Name (5-cyclopropyl-1,2-oxazol-3-yl)-(1,3-dihydroisoindol-2-yl)methanone
Standard InChI InChI=1S/C15H14N2O2/c18-15(13-7-14(19-16-13)10-5-6-10)17-8-11-3-1-2-4-12(11)9-17/h1-4,7,10H,5-6,8-9H2
Standard InChI Key RYOWYORQGIEKON-UHFFFAOYSA-N
SMILES C1CC1C2=CC(=NO2)C(=O)N3CC4=CC=CC=C4C3

Introduction

Structural Characteristics and Molecular Design

The compound’s structure integrates two distinct heterocyclic systems: a 5-cyclopropylisoxazole and an isoindoline (Figure 1). The isoxazole ring (C₃H₃NO) is a five-membered aromatic system containing oxygen and nitrogen at positions 1 and 2, respectively. Substituents at the 3- and 5-positions influence electronic and steric properties, with the cyclopropyl group at C-5 enhancing ring strain and potential reactivity . The isoindoline moiety (C₈H₉N) is a bicyclic structure resembling indole but saturated at one ring, conferring conformational flexibility and hydrogen-bonding capabilities .

Key structural features:

  • Methanone bridge: The ketone group links the isoxazole and isoindoline, enabling planar conjugation and dipole interactions.

  • Cyclopropyl substituent: Introduces steric hindrance and modulates electron distribution within the isoxazole ring .

  • Isoindoline nitrogen: The secondary amine in isoindoline participates in hydrogen bonding and protonation-dependent solubility .

Comparative analyses with structurally related compounds, such as imidazo[2,1-c] triazol derivatives , suggest that the methanone bridge stabilizes the molecule’s conformation, while the cyclopropyl group may enhance metabolic stability in biological systems .

Synthetic Methodologies and Reaction Pathways

While no direct synthesis of (5-cyclopropylisoxazol-3-yl)(isoindolin-2-yl)methanone has been reported, analogous protocols for isoxazole and isoindoline derivatives provide a framework for its preparation.

Isoxazole Ring Formation

Isoxazoles are typically synthesized via 1,3-dipolar cycloaddition between nitrile oxides and alkynes or alkenes . For 5-cyclopropyl substitution, pre-functionalized cyclopropane-bearing precursors are required. For example, the reaction of cyclopropylacetonitrile with hydroxylamine under acidic conditions generates a nitrile oxide, which undergoes cycloaddition with acetylene derivatives to yield 5-cyclopropylisoxazole .

Isoindoline Synthesis

Isoindolines are commonly prepared through Buchwald–Hartwig amination or reductive cyclization of o-xylylene dibromide with primary amines . A recent patent describes palladium-catalyzed aryl amination for constructing similar bicyclic amines, which could be adapted using o-phthalaldehyde and ammonium acetate as starting materials.

Methanone Bridge Assembly

Coupling the isoxazole and isoindoline subunits requires a Friedel–Crafts acylation or Ullmann-type condensation. For instance, treating 5-cyclopropylisoxazole-3-carboxylic acid with thionyl chloride generates the corresponding acyl chloride, which reacts with isoindoline in the presence of a Lewis acid (e.g., AlCl₃) to form the methanone bridge .

Representative synthetic route:

  • Synthesize 5-cyclopropylisoxazole-3-carboxylic acid via cycloaddition.

  • Convert to acyl chloride using SOCl₂.

  • Couple with isoindoline via Friedel–Crafts acylation in dichloromethane.

  • Purify by recrystallization (heptane/ethyl acetate) .

Spectroscopic Characterization and Computational Analysis

The compound’s structure can be validated using FT-IR, NMR, and X-ray crystallography, as demonstrated for related heterocycles .

Infrared Spectroscopy

  • C=O stretch: A strong absorption band near 1680–1700 cm⁻¹ confirms the methanone group .

  • N–H stretch: Bands at 3200–3400 cm⁻¹ indicate the isoindoline secondary amine .

Nuclear Magnetic Resonance

  • ¹H NMR:

    • Isoxazole proton (C4–H): δ 6.2–6.5 ppm (singlet).

    • Cyclopropyl protons: δ 0.8–1.2 ppm (multiplet).

    • Isoindoline aromatic protons: δ 7.3–7.8 ppm (multiplet) .

  • ¹³C NMR:

    • Methanone carbon: δ 195–200 ppm.

    • Isoxazole C3: δ 160–165 ppm .

X-ray Crystallography

Hypothetical crystal packing, inferred from similar structures , would show intermolecular N–H···O hydrogen bonds between the isoindoline amine and isoxazole oxygen, stabilizing a supramolecular chain along the a-axis.

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